![molecular formula C12H12F3N B1669543 CP-601927 CAS No. 357425-02-6](/img/structure/B1669543.png)
CP-601927
科学研究应用
CP-601927 主要针对其在治疗重度抑郁症方面的潜力进行研究。 它在动物模型中表现出抗抑郁样活性,并在临床试验中被评估为其他抗抑郁疗法的增强剂 . 此外,它对 α4β2 烟碱乙酰胆碱受体的选择性作用使其成为研究该受体在各种神经系统疾病中的作用的宝贵工具 .
作用机制
CP-601927 通过选择性结合并部分激活 α4β2 烟碱乙酰胆碱受体发挥其作用 . 该受体参与调节神经递质释放和神经元兴奋性。 通过作为部分激动剂,this compound 可以增强受体活性,而不会引起过度刺激,这可能导致重度抑郁症等疾病的治疗效果 .
生化分析
Biochemical Properties
CP-601927 is a partial agonist of the nicotinic acetylcholine (nAch) receptor α4β2 . As an agonist, it binds to these receptors and activates them, mimicking the action of the natural ligand, acetylcholine. The nature of these interactions involves the formation of non-covalent bonds between this compound and the receptor, leading to a conformational change that triggers downstream signaling pathways .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, by activating the α4β2 nicotinic acetylcholine receptor, this compound can influence the release of various neurotransmitters, thereby affecting neuronal communication and potentially influencing behaviors such as mood .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and induce a conformational change, leading to the activation of the receptor. This activation can then trigger downstream signaling pathways, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It has been used in clinical trials, suggesting that it has a reasonable degree of stability and can exert its effects over a sustained period .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in relation to its antidepressant-like activity
Metabolic Pathways
As a synthetic compound, it is likely metabolized by the liver, but the specific enzymes or cofactors it interacts with are not clearly defined .
Transport and Distribution
Given its role as a receptor agonist, it is likely that it is transported to areas of the body where its target receptors are expressed .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target receptors. As it is an agonist for the α4β2 nicotinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are localized .
准备方法
CP-601927 的合成涉及多个步骤,从制备苯并氮杂卓核心结构开始。合成路线通常包括:
苯并氮杂卓环的形成: 这涉及适当前体的环化,通常通过一系列缩合和环化反应。
官能团的引入: 特定的官能团,如三氟甲基,通过卤化和亲核取代等反应引入苯并氮杂卓核心.
This compound 的工业生产方法没有广泛报道,但它们可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。
化学反应分析
CP-601927 会经历各种化学反应,包括:
氧化: 这种反应可以改变苯并氮杂卓环上的官能团,可能改变化合物的药理性质。
还原: 还原反应可用于改变分子内特定原子的氧化态,影响其反应性和稳定性。
这些反应中常用的试剂和条件包括强酸和强碱、高锰酸钾等氧化剂以及氢化铝锂等还原剂。从这些反应中形成的主要产物取决于所用条件和试剂。
相似化合物的比较
CP-601927 在结构上与其他 α4β2 烟碱乙酰胆碱受体部分激动剂相关,例如伐尼克兰和 CP-601932 . 与这些化合物相比,this compound 表现出良好的脑穿透性和良好的药代动力学特征 . 它在 α4β2 受体上高亲和力和部分激动剂活性的独特组合使其区别于其他类似化合物 .
类似化合物
- 伐尼克兰
- CP-601932
- Dianicline
- ABT-418
- ABT-089
生物活性
CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), developed primarily for its potential therapeutic effects in various central nervous system (CNS) disorders, including major depressive disorder (MDD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, research findings, and implications for clinical use.
This compound acts as a partial agonist at the α4β2 nAChR, which plays a crucial role in modulating neurotransmitter release and influencing mood regulation. By binding to these receptors, this compound can enhance dopaminergic activity in the mesolimbic pathway, which is associated with reward and pleasure, potentially alleviating symptoms of depression and anxiety .
Pharmacological Profile
The pharmacological profile of this compound has been evaluated through various preclinical and clinical studies. Notable findings include:
- Efficacy in Animal Models : In forced swim tests (FST), this compound significantly reduced immobility time across multiple doses (0.25 mg/kg to 1.5 mg/kg), indicating an antidepressant-like effect. The data suggest a dose-dependent response with statistical significance at all tested doses compared to saline controls .
- Behavioral Effects : In novelty-suppressed feeding tests, this compound increased the time to the first feeding episode, suggesting anxiolytic properties. However, it did not significantly reduce overall food intake in home cage settings .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. A study involving juvenile rats reported no significant adverse effects on learning, memory, or reproductive capacity. However, transient reductions in body weight were observed at higher doses (3 mg/kg), alongside the death of two males receiving this dose . These findings indicate a need for cautious dose management in potential clinical applications.
Clinical Trials
Clinical investigations have explored the efficacy of this compound as an adjunct treatment for MDD. A notable trial indicated that while this compound was generally well-tolerated, it did not demonstrate sufficient efficacy to warrant further development as a standalone antidepressant therapy . The compound's mechanism was hypothesized to involve modulation of monoamine neurotransmitter release, which aligns with its action on nAChRs.
Comparative Efficacy
The following table summarizes key findings from studies evaluating the biological activity of this compound against control groups:
Case Studies
In clinical settings, this compound has been investigated for its potential in enhancing existing antidepressant therapies. However, outcomes have been mixed, leading to its discontinuation in some trials due to insufficient efficacy compared to placebo controls .
属性
IUPAC Name |
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357425-02-6 | |
Record name | CP-601927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-601927 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-601927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。